NBD-F

描述

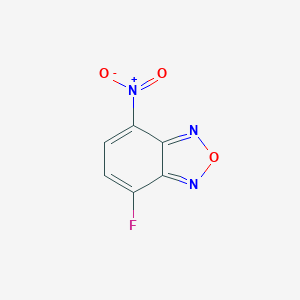

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-7-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2FN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZIDERTDJHJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183521 | |

| Record name | 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-56-2 | |

| Record name | 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029270562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-7-nitrobenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUORO-7-NITROBENZOFURAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5VS78SU5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Reactivity of NBD-F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Fluoro-7-nitrobenzofurazan (NBD-F), a versatile fluorogenic reagent widely employed in biological and chemical sciences. The document details its chemical structure, reaction mechanisms, and extensive applications in the fluorescent labeling of amines and thiols. A significant focus is placed on providing structured quantitative data, detailed experimental protocols, and visual representations of reaction pathways and experimental workflows to facilitate its practical application in research and development.

Introduction

4-Fluoro-7-nitrobenzofurazan, commonly known as this compound, is a valuable tool in the field of fluorescence spectroscopy and analysis. Its utility stems from its fluorogenic nature; this compound itself is not fluorescent but reacts with primary and secondary amines, as well as thiols, to yield highly fluorescent adducts. This property makes it an excellent derivatizing agent for the sensitive detection and quantification of a wide range of biomolecules, including amino acids, peptides, proteins, and low molecular weight amines. This guide will delve into the core aspects of this compound's chemistry, providing researchers and professionals with the necessary information for its effective use.

Chemical Structure and Properties

This compound, also known by its IUPAC name 4-fluoro-7-nitro-2,1,3-benzoxadiazole, is a heterocyclic aromatic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| Full Name | 4-Fluoro-7-nitrobenzofurazan |

| IUPAC Name | 4-fluoro-7-nitro-2,1,3-benzoxadiazole |

| CAS Number | 29270-56-2[1] |

| Molecular Formula | C₆H₂FN₃O₃[1] |

| Molar Mass | 183.10 g/mol [1] |

| Appearance | Pale yellow to yellow crystalline powder |

| SMILES String | O=--INVALID-LINK--c1cc(F)c2nonc12 |

Below is a diagram illustrating the chemical structure of this compound.

Reactivity of this compound

The primary mode of reaction for this compound is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the benzofurazan ring activate the fluorine atom at the C4 position, making it susceptible to nucleophilic attack.

Reaction with Amines

This compound readily reacts with primary and secondary amines under mild, slightly alkaline conditions to form stable, fluorescent NBD-amine adducts. This reaction is the basis for its widespread use in the derivatization of amino acids, peptides, and proteins for analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis. The reaction of NBD fluoride with glycine is reported to be 500 times faster than the reaction of the analogous NBD-chloride.[2]

The general reaction mechanism with a primary amine is depicted below.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of NBD-F

This technical guide provides a comprehensive overview of the spectral properties of 4-fluoro-7-nitrobenzofurazan (NBD-F), a widely used fluorogenic reagent in biochemical and pharmaceutical research. This compound is intrinsically non-fluorescent but reacts with primary and secondary amines, as well as thiols, to yield highly fluorescent adducts.[1][2][3] This property makes it an invaluable tool for the derivatization and quantitative analysis of various biomolecules.[4][5]

Core Spectral Properties of NBD Adducts

Upon covalent reaction with nucleophiles, the NBD moiety becomes a fluorescent reporter group. The excitation and emission maxima of these NBD-adducts are sensitive to the local environment, a characteristic that can provide insights into the molecular surroundings of the labeled molecule.[3][6]

The fluorescence of NBD-amine adducts arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitrobenzofurazan core.[3][7] This results in a significant Stokes shift and environment-sensitive fluorescence. In less polar environments, a blue shift in the emission maximum and an enhancement of fluorescence intensity are typically observed.[6]

Quantitative Spectral Data

The following tables summarize the key photophysical properties of NBD adducts in various solvents. It is important to note that the spectral characteristics are highly dependent on the specific amine or thiol that has reacted with this compound and the solvent used for the measurement.

| Property | Value (in aqueous solution/common buffers) | References |

| Excitation Maximum (λex) | ~464 - 470 nm | [1][2][8] |

| Emission Maximum (λem) | ~512 - 530 nm | [1][2][8] |

| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ (in DMSO) | [9] |

Table 1: General Spectral Properties of NBD-Amine Adducts.

The spectral properties of NBD adducts are markedly influenced by the polarity of the solvent. This solvatochromic behavior is a key feature that is often exploited in studies of protein conformation and ligand binding.

| Solvent | Dielectric Constant | Emission Maximum (nm) of NBD-Serotonin Analogs | Relative Intensity | References |

| Tetrahydrofuran | 7.58 | 520 - 525 | 2.4 - 4.8 | [6] |

| Acetone | 20.70 | 520 - 526 | 2.9 | [6] |

| Isopropanol | 18.30 | 520 - 525 | 0.9 - 1.8 | [6] |

| Dimethyl Sulfoxide | 46.7 | (Normalized to 1) | 1.0 | [6] |

Table 2: Solvent Effects on the Fluorescence Characteristics of NBD-labeled Serotonin Analogs. The relative intensity is normalized to the fluorescence intensity in dimethyl sulfoxide.[6]

Experimental Protocols

Accurate determination of the excitation and emission spectra of NBD-labeled molecules requires careful sample preparation and standardized measurement procedures.

Protocol 1: Labeling of Primary and Secondary Amines with this compound

This protocol describes a general procedure for the derivatization of amines with this compound for subsequent HPLC analysis.

Materials:

-

Sample containing primary or secondary amines

-

50 mM Borate buffer (pH 8.0) with 20 mM EDTA

-

100 mM this compound in acetonitrile

-

50 mM HCl aqueous solution

-

Reaction vials

-

Water bath or heating block at 60 °C

-

Ice bath

Procedure:

-

Dissolve or dilute the sample in 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.[2][8]

-

In a reaction vial, mix 300 µL of the sample solution with 100 µL of 100 mM this compound in acetonitrile.[2][8]

-

Immediately cool the reaction vial on an ice bath to stop the reaction.[2][8]

-

Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.[2][8]

-

The resulting solution containing the NBD-labeled compound is now ready for HPLC analysis.[2][8]

Protocol 2: Measurement of Fluorescence Spectra

This protocol outlines the general steps for measuring the excitation and emission spectra of an NBD-labeled sample using a spectrofluorometer.

Materials:

-

NBD-labeled sample solution

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the NBD-labeled compound in the desired solvent. The absorbance at the excitation maximum should ideally be below 0.1 to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 530 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 500 nm).

-

The resulting spectrum will show the fluorescence intensity as a function of the excitation wavelength, with the peak representing the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths, starting from approximately 10-20 nm above the excitation wavelength to a point where the fluorescence intensity returns to baseline (e.g., 480 nm to 650 nm).

-

The resulting spectrum will show the fluorescence intensity as a function of the emission wavelength, with the peak representing the emission maximum (λem).[6]

-

-

Blank Subtraction: Always measure the spectrum of a blank sample (solvent only) and subtract it from the sample spectrum to correct for background signals and Raman scattering.[6]

Signaling Pathways and Experimental Workflows

This compound is a versatile tool used in various experimental workflows, primarily for the derivatization of molecules for sensitive detection.

Caption: Workflow for the derivatization of a biological sample with this compound followed by HPLC analysis.

The diagram above illustrates a typical experimental workflow where a biological sample is first processed, then derivatized with this compound, and finally analyzed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][8] This method allows for the sensitive quantification of amines and thiols in complex mixtures.

Caption: The reaction of this compound with an amine to form a fluorescent adduct.

This diagram illustrates the fundamental principle of this compound as a fluorogenic probe. The non-fluorescent this compound molecule undergoes a nucleophilic aromatic substitution reaction with an amine-containing analyte. This reaction results in the formation of a stable, fluorescent NBD-analyte adduct, which can then be detected by its characteristic excitation and emission properties.[1][3]

References

- 1. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]

- 9. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]

Understanding the Fluorogenic Properties of NBD-F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-7-nitrobenzofurazan (NBD-F) is a small, environmentally sensitive fluorogenic probe that has become an invaluable tool in biological and chemical research.[1][2] Its utility stems from its non-fluorescent nature in its native state and its ability to become highly fluorescent upon reaction with primary and secondary amines, as well as thiols.[3][4] This "turn-on" fluorescence mechanism, coupled with its small size and cell permeability, makes this compound and its derivatives powerful tools for labeling and tracking biomolecules, studying protein interactions, and sensing the local microenvironment.[5][6] This technical guide provides an in-depth exploration of the core fluorogenic properties of this compound, including its reaction mechanisms, spectral characteristics, and practical applications, supplemented with detailed experimental protocols and illustrative diagrams.

Core Principles: The Fluorogenic Mechanism of this compound

The fluorogenic nature of this compound is rooted in a nucleophilic aromatic substitution (SNAr) reaction. The NBD core is a strong electron-withdrawing system, which makes the fluorine atom at the C4 position susceptible to nucleophilic attack by primary and secondary amines or thiols.[7]

Upon reaction, the non-fluorescent this compound is converted into a highly fluorescent NBD-amine or NBD-thiol adduct.[3][4] This fluorescence "turn-on" is attributed to an intramolecular charge transfer (ICT) process within the NBD-adduct. The amino or thiol group acts as an electron donor, and the nitro group serves as an electron acceptor.[7] In its unbound state, this compound lacks an efficient ICT pathway, resulting in minimal fluorescence.

The fluorescence of NBD adducts is highly sensitive to the polarity of the surrounding environment, a property known as solvatochromism.[8][9] In polar solvents like water, the fluorescence quantum yield is generally low.[7] However, in nonpolar or hydrophobic environments, such as within the core of a protein or a lipid membrane, the quantum yield increases significantly, leading to enhanced fluorescence intensity.[8][10] This environmental sensitivity makes NBD-labeled molecules excellent probes for studying protein folding, conformational changes, and membrane dynamics.[6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its derivatives.

Table 1: Spectral Properties of NBD-Amine and NBD-Thiol Adducts in Various Solvents

| Adduct Type | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Reference(s) |

| NBD-Amine | Aqueous Buffer | ~464 | ~512-540 | [4][11] |

| NBD-Amine | Methanol | ~465 | ~535 | [11] |

| NBD-Amine | Acetonitrile | 480 | 545 | [2] |

| NBD-Amine | Dichloromethane | 466 | 524 | [2] |

| NBD-Amine | Toluene | 464 | 524 | [2] |

| NBD-Thiol | Aqueous Buffer | ~430 | ~520 | [12] |

Table 2: Fluorescence Quantum Yields (Φ) and Lifetimes (τ) of NBD Derivatives

| Derivative | Solvent/Environment | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference(s) |

| NBD-NHMe | Water | 0.04 | - | [7] |

| NBD-NMe₂ | Water | 0.008 | - | [7] |

| NBD-amine adducts | Ethanol | - | ~3-4 | [2] |

| NBD-labeled lipids | Lipid Bilayers | - | Varies (e.g., ~9 ns) | [13][14] |

| NBD-serotonin analog | Serotonin₁ₐ Receptor Bound | - | - | [8] |

Key Experimental Protocols

Protocol 1: General Labeling of Proteins with this compound

This protocol provides a general procedure for labeling primary and secondary amine groups in proteins.

Materials:

-

Protein of interest in a suitable buffer (e.g., 50 mM borate buffer, pH 8.0)

-

This compound stock solution (e.g., 100 mM in acetonitrile)[15]

-

Quenching solution (e.g., 50 mM HCl)[15]

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Sample Preparation: Dissolve or dilute the protein sample in the reaction buffer. A typical protein concentration is in the range of 1-10 mg/mL.

-

Labeling Reaction: Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized but a 10 to 20-fold molar excess of this compound is a good starting point.

-

Incubation: Incubate the reaction mixture at 60°C for 1-5 minutes, protected from light.[15] Reaction times and temperatures may need to be optimized for specific proteins.

-

Quenching: Stop the reaction by adding the quenching solution.[15]

-

Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer for the labeled protein.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD adduct (at ~470 nm).

Protocol 2: Labeling of Amino Acids for HPLC Analysis

This protocol is adapted for the derivatization of amino acids prior to High-Performance Liquid Chromatography (HPLC) analysis.

Materials:

-

Amino acid standard or sample solution

-

50 mM Borate buffer (pH 8.0) containing 20 mM EDTA[15]

-

100 mM this compound in acetonitrile[15]

-

50 mM HCl[15]

Procedure:

-

Reaction Mixture Preparation: In a reaction vial, mix 300 µL of the amino acid sample solution with 100 µL of the 100 mM this compound/acetonitrile solution.[15]

-

Reaction: Heat the vial at 60°C for 1 minute.[15]

-

Cooling: Immediately cool the vial on an ice bath to stop the reaction.[15]

-

Acidification: Add 400 µL of 50 mM HCl to the reaction mixture.[15]

-

HPLC Analysis: The resulting mixture is ready for injection into an HPLC system for analysis of the NBD-labeled amino acids.

Visualizations

References

- 1. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. thermofisher.com [thermofisher.com]

- 6. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]

An In-depth Technical Guide to the Reaction of 4-Fluoro-7-nitrobenzofurazan (NBD-F) with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reaction between 4-fluoro-7-nitrobenzofurazan (NBD-F) and primary and secondary amines. This compound is a highly reactive fluorogenic labeling reagent widely employed in analytical and biomedical sciences for the sensitive detection and quantification of a diverse range of amino compounds. This document delves into the core aspects of the this compound reaction, including its mechanism, kinetics, and the factors influencing its efficiency. Detailed experimental protocols, quantitative data on the photophysical properties of NBD-amine adducts, and the application of this reaction in studying signaling pathways are presented. The information is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows.

Introduction

4-Fluoro-7-nitrobenzofurazan, commonly known as this compound, is a non-fluorescent molecule that upon reaction with primary or secondary amines, forms highly fluorescent and stable adducts.[1] This property makes it an invaluable tool for the derivatization of amino acids, peptides, proteins, and other low molecular weight amines for their subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis.[2][3] The resulting NBD-amine derivatives exhibit strong fluorescence in the visible spectrum, allowing for detection at picomole and even femtomole levels.[4]

Compared to its chloro-analogue, 4-chloro-7-nitrobenzofurazan (NBD-Cl), this compound is significantly more reactive. For instance, the reaction of this compound with glycine is reported to be approximately 500 times faster than that of NBD-Cl.[5] This enhanced reactivity allows for milder reaction conditions and faster derivatization times. This guide will explore the fundamental principles governing the reaction of this compound with primary and secondary amines, providing the necessary technical details for its effective application in research and development.

Reaction Mechanism

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group at the 7-position of the benzofurazan ring activates the fluorine atom at the 4-position, making the carbon atom at this position highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.

The reaction can be generalized as follows:

Caption: General reaction mechanism of this compound with an amine.

The reaction is typically carried out in a slightly alkaline medium (pH 8-10).[6] The basic conditions serve to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring of this compound. The reaction proceeds through a transient, negatively charged intermediate known as a Meisenheimer complex, which then rapidly eliminates a fluoride ion to form the stable, fluorescent NBD-amine adduct.[7]

Quantitative Data

The photophysical properties of the resulting NBD-amine adducts are crucial for their application in quantitative analysis. The following tables summarize key quantitative data for the reaction of this compound with various primary and secondary amines.

Table 1: Reaction Conditions and Photophysical Properties of NBD-Amine Adducts

| Amine | Reaction pH | Reaction Temperature (°C) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference(s) |

| Glycine | 9.5 | Room Temp | 470 | 540 | 22,000 | [3][5] |

| Taurine | 6.0 | 30 | 472 | 530 | - | [8][9] |

| Aspartate | 6.0 | 30 | 472 | 530 | - | [8][9] |

| Glutamic Acid | 6.0 | 30 | 472 | 530 | - | [8][9] |

| γ-Aminobutyric Acid (GABA) | 6.0 | 30 | 472 | 530 | - | [8][9] |

| N-Acetyl-L-cysteine (Amine) | - | - | ~470 | ~530 | - | [10][11] |

| n-Butylamine | - | - | ~470 | ~530 | - | [12] |

| Diethylamine | - | - | ~485 | ~540 | - | [13] |

Note: Specific molar extinction coefficients for many NBD-adducts are not widely reported in the literature under standardized conditions.

Table 2: Quantum Yields of Selected NBD-Amine Adducts

| NBD-Amine Adduct | Solvent | Quantum Yield (Φ) | Reference(s) |

| NBD-Glycine | Methanol | 0.30 | - |

| NBD-n-Butylamine | Dichloromethane | 0.35 | - |

| NBD-Diethylamine | Dichloromethane | <0.1 | - |

Note: Quantum yields are highly solvent-dependent and the data presented here are representative values. It is recommended to determine the quantum yield under the specific experimental conditions being used.

Factors Influencing the Reaction

Several factors can significantly impact the rate and efficiency of the this compound reaction with amines. Optimization of these parameters is critical for achieving reproducible and sensitive results.

-

pH: The reaction rate is highly dependent on the pH of the reaction medium. A weakly basic pH (typically 8.0-10.0) is optimal for most applications.[6] At lower pH values, the amine is protonated, reducing its nucleophilicity and slowing down the reaction. At very high pH, hydrolysis of this compound can become a competing reaction, leading to increased background fluorescence.

-

Temperature: The reaction rate increases with temperature. A common temperature for derivatization is 60°C, which allows for rapid reaction completion, often within minutes.[1][14] However, for some sensitive analytes, lower temperatures and longer reaction times may be necessary to prevent degradation.

-

Solvent: The choice of solvent can influence both the reaction rate and the fluorescence properties of the NBD-amine adduct. Acetonitrile is a commonly used solvent for dissolving this compound and is often mixed with an aqueous buffer containing the amine.[1] The polarity of the solvent can affect the spectral properties of the NBD adducts, with a blue shift in emission often observed in less polar environments.

-

Concentration of Reactants: The reaction follows second-order kinetics, meaning the rate is proportional to the concentrations of both this compound and the amine.[13] Using a molar excess of this compound ensures the complete derivatization of the amine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the reaction of this compound with amines.

General Protocol for Derivatization of Amino Acids for HPLC Analysis

This protocol is adapted from established methods for the analysis of amino acid neurotransmitters.[8][9]

Materials:

-

This compound solution: 10 mM in acetonitrile. Store at -20°C in the dark.

-

Borate buffer: 0.1 M, pH 9.5.

-

Hydrochloric acid (HCl): 0.1 M.

-

Amino acid standard solution or sample.

Procedure:

-

To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.5).

-

Add 200 µL of the 10 mM this compound solution in acetonitrile.

-

Vortex the mixture briefly to ensure homogeneity.

-

Incubate the reaction mixture at 60°C for 5 minutes in a water bath or heating block, protected from light.

-

After incubation, cool the mixture to room temperature.

-

Add 100 µL of 0.1 M HCl to stop the reaction and stabilize the derivatives.

-

Filter the solution through a 0.22 µm syringe filter.

-

The sample is now ready for injection into the HPLC system.

Caption: Experimental workflow for this compound derivatization for HPLC.

Protocol for Kinetic Analysis of the this compound Reaction

This protocol outlines a general method for determining the second-order rate constant of the reaction between this compound and an amine using a spectrophotometer or spectrofluorometer.[15][16][17]

Materials:

-

This compound stock solution of known concentration in a suitable solvent (e.g., acetonitrile).

-

Amine stock solution of known concentration in a suitable buffer.

-

Reaction buffer of the desired pH.

Procedure:

-

Set the spectrophotometer or spectrofluorometer to the wavelength of maximum absorbance or emission of the expected NBD-amine adduct (e.g., absorbance at ~470 nm or emission at ~530 nm).

-

Equilibrate the reaction buffer to the desired temperature in a cuvette.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette containing the amine in the reaction buffer, ensuring rapid mixing. The final concentration of the amine should be in large excess (at least 10-fold) over the this compound concentration to ensure pseudo-first-order kinetics.

-

Immediately start recording the absorbance or fluorescence intensity over time.

-

The observed rate constant (kobs) can be determined by fitting the kinetic data to a single exponential function: Signal(t) = Signal_final + (Signal_initial - Signal_final) * exp(-k_obs * t)

-

Repeat the experiment with different concentrations of the amine while keeping the this compound concentration constant.

-

The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the amine concentration: k_obs = k_2 * [Amine].

Caption: Workflow for determining the second-order rate constant.

Application in Studying Signaling Pathways

While this compound is not a direct probe for signaling pathways, it is a powerful tool for quantifying key molecules involved in these pathways, particularly amino acid neurotransmitters.[8][9][18] Dysregulation of neurotransmitter levels is associated with numerous neurological disorders, making their accurate quantification crucial for understanding disease mechanisms and for the development of novel therapeutics.

For example, this compound-based HPLC methods have been developed for the sensitive and simultaneous determination of major excitatory and inhibitory neurotransmitters such as glutamate, aspartate, glycine, and GABA in brain tissue samples.[8][9] By enabling the precise measurement of these signaling molecules, this compound derivatization contributes significantly to the study of synaptic transmission, neurotoxicity, and the effects of drugs on the central nervous system.

The workflow for such studies typically involves:

-

Sample Collection: Microdialysis or tissue homogenization to collect samples from specific brain regions.

-

Derivatization: Reaction of the amino acid neurotransmitters in the sample with this compound using a protocol similar to the one described in Section 5.1.

-

Separation and Detection: HPLC with fluorescence detection to separate and quantify the individual NBD-amino acid adducts.

-

Data Analysis: Correlation of the quantified neurotransmitter levels with specific physiological or pathological conditions.

Caption: Use of this compound in studying signaling molecules.

Conclusion

The reaction of this compound with primary and secondary amines is a robust and versatile tool for the fluorescent labeling and quantification of a wide array of amino compounds. Its high reactivity, the stability of the resulting adducts, and their favorable photophysical properties have established this compound as a cornerstone reagent in analytical biochemistry and related fields. This technical guide has provided a detailed examination of the reaction's mechanism, kinetics, and the critical parameters that govern its performance. The experimental protocols and quantitative data presented herein are intended to equip researchers and professionals with the knowledge required to effectively implement this compound-based methodologies in their work, from fundamental research to drug development and diagnostics. A thorough understanding of the principles outlined in this guide will enable the user to optimize their experimental designs and achieve reliable, high-sensitivity measurements of amines in complex biological matrices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using this compound as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepdyve.com [deepdyve.com]

- 10. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A kinetics study of the heterogeneous reaction of n-butylamine with succinic acid using an ATR-FTIR flow reactor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Take advantage of time in your experiments: a guide to simple, informative kinetics assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]

An In-Depth Technical Guide to the Detection of Low Molecular Weight Amines Using NBD-F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-7-nitrobenzofurazan (NBD-F), a highly effective fluorogenic reagent for the sensitive detection of low molecular weight amines. This document details the core principles of this compound chemistry, experimental protocols for its application, and quantitative data to support its use in research and development.

Introduction

Chemical Properties and Reaction Mechanism

This compound reacts with the nucleophilic amino group of primary and secondary amines in a nucleophilic aromatic substitution reaction. The reaction is typically carried out under mild, slightly alkaline conditions. The fluorine atom at the 4-position of the benzofurazan ring is an excellent leaving group, facilitating the rapid formation of a stable covalent bond with the amine.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in amine detection.

Table 1: Spectroscopic Properties of NBD-Amine Adducts

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~470 nm | [1][7] |

| Emission Wavelength (λem) | ~530 nm | [1][7] |

Table 2: Derivatization Reaction Conditions

| Parameter | Typical Range/Condition | Reference(s) |

| pH | 8.0 - 10.0 (Borate Buffer) | [4][8][9] |

| Temperature | 50 - 80 °C | [2][8][9][10] |

| Reaction Time | 1 - 30 minutes | [2][4][9][10] |

| This compound Concentration | 0.05% - 20 mM | [9][10] |

| Solvent | Acetonitrile | [2][4] |

Table 3: Performance Characteristics

| Parameter | Value | Reference(s) |

| Limit of Detection (LOD) | 2.8 - 100 fmol | [1][5][11] |

| Linearity Range | 20 fmol - 20 pmol | [11] |

Experimental Protocols

Below are detailed methodologies for the derivatization of low molecular weight amines with this compound for subsequent analysis, typically by HPLC or capillary electrophoresis.

Protocol 1: General Derivatization of Amines for HPLC Analysis

This protocol is a widely applicable method for the derivatization of various low molecular weight amines.

Materials:

-

Sample containing the amine of interest

-

50 mM Borate buffer (pH 8.0), containing 20 mM EDTA

-

100 mM this compound in acetonitrile

-

50 mM Hydrochloric acid (HCl)

-

Reaction vials

-

Water bath or heating block

-

Ice bath

Procedure:

-

Prepare the sample solution by dissolving or diluting it in the 50 mM borate buffer.

-

In a reaction vial, mix 300 µL of the sample solution with 100 µL of the 100 mM this compound/acetonitrile solution.[7]

-

Heat the vial at 60°C for 1 minute.[7]

-

Immediately cool the reaction vial on an ice bath to stop the reaction.[7]

-

Add 400 µL of 50 mM HCl solution to the reaction mixture.[7]

-

The resulting solution is ready for injection into the HPLC system.

Protocol 2: Derivatization of Amino Acids in Biological Samples

This protocol is adapted for the analysis of amino acids in complex matrices like plasma.

Materials:

-

Biological sample (e.g., plasma supernatant)

-

Borate buffer solution (pH and concentration may need optimization, e.g., pH 9.5)[8][11]

-

This compound working solution in acetonitrile (concentration may need optimization)

-

Acetonitrile

-

Centrifuge tubes (1.5 mL)

-

Water bath

-

HPLC system with a fluorescence detector

Procedure:

-

In a 1.5 mL centrifuge tube, mix 100 µL of the sample supernatant, 175 µL of borate buffer, and 200 µL of acetonitrile.[2]

-

Add 25 µL of the this compound working solution to the mixture.[2]

-

Mix the solution thoroughly and incubate in a water bath at 60°C for 7 minutes, protecting it from light.[2]

-

After incubation, cool the solution to room temperature.[2]

-

Inject an appropriate volume (e.g., 10 µL) of the solution into the equilibrated HPLC system for analysis.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the detection of low molecular weight amines using this compound derivatization followed by HPLC analysis.

Conclusion

This compound is a robust and highly sensitive fluorescent labeling agent for the quantitative analysis of low molecular weight amines. Its high reactivity, the stability of its derivatives, and the favorable spectroscopic properties of the resulting adducts make it a superior choice for a wide range of applications in pharmaceutical analysis, clinical diagnostics, and biomedical research. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound-based methodologies in the laboratory.

References

- 1. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS-Number 29270-56-2 - Order from Chemodex [chemodex.com]

- 4. interchim.fr [interchim.fr]

- 5. Fluorometric assay of amino acids and amines by use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole(this compound) in high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A fully automated amino acid analyzer using this compound as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Principles of NBD-F Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of 4-fluoro-7-nitrobenzofurazan (NBD-F) labeling, a powerful tool for fluorescently tagging primary and secondary amines in a variety of biomolecules. We will delve into the core concepts, from the underlying chemical reaction to practical experimental protocols and applications in biological research.

Core Principles of this compound Labeling

Chemical and Spectral Properties of this compound

This compound, with the chemical name 4-fluoro-7-nitro-2,1,3-benzoxadiazole, is a small, heterocyclic organic compound. In its unreacted state, this compound is essentially non-fluorescent.[1] This "fluorogenic" property is a key advantage, as it minimizes background fluorescence and enhances the signal-to-noise ratio in labeling applications.[2]

The covalent reaction of this compound with primary or secondary amines results in the formation of a highly fluorescent NBD-amine adduct.[1][3] This reaction is the cornerstone of its utility as a labeling reagent. The resulting NBD-labeled molecules are typically orange and exhibit fluorescence in the green region of the visible spectrum.[4]

Reaction Mechanism: Nucleophilic Aromatic Substitution

The labeling reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group on the benzoxadiazole ring activates the aromatic ring for nucleophilic attack by the amine.[5] The highly electronegative fluorine atom serves as an excellent leaving group, facilitating the reaction.[6] This reaction is significantly faster than with its chloro-analogue, NBD-Cl. For instance, the reaction of this compound with glycine is reportedly 500 times faster than that of NBD-Cl.[4]

The reaction is typically carried out under mild, slightly basic conditions (pH 8-9.5), which ensures that the amine nucleophile is deprotonated and thus more reactive.[7][8]

Caption: Reaction of this compound with a primary amine.

Environmental Sensitivity of NBD-Amine Fluorescence

A significant feature of NBD-amine adducts is the environmental sensitivity of their fluorescence. The fluorescence quantum yield of NBD-amines is typically low in aqueous solutions but increases significantly in more hydrophobic (nonpolar) environments.[4][9] This solvatochromism is attributed to the intramolecular charge transfer (ICT) character of the excited state.[10] This property is particularly advantageous for "wash-free" imaging applications, where the probe only becomes highly fluorescent upon binding to its target in a less polar microenvironment, such as a protein's binding pocket or a lipid membrane, thereby reducing background fluorescence from unbound probe in the aqueous milieu.[9][11]

Data Presentation: Quantitative Properties of NBD-Amine Adducts

The spectral properties of NBD-amine adducts are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes key quantitative data for NBD adducts.

| Property | Value | Conditions/Notes |

| Excitation Maximum (λex) | ~465 - 470 nm | In most organic solvents and aqueous buffers.[2][12] |

| Emission Maximum (λem) | ~530 - 540 nm | In most organic solvents and aqueous buffers.[2][12] A blue shift (to shorter wavelengths) is often observed in less polar solvents.[13] |

| Molar Extinction Coefficient (ε) | ~20,000 - 25,000 M⁻¹cm⁻¹ | At the absorption maximum. For example, the molar extinction coefficient for NBD-labeled serotonin analogs is ~20,000 M⁻¹cm⁻¹.[2] |

| Fluorescence Quantum Yield (Φ) | Highly solvent-dependent | Low in water (e.g., Φ = 0.008 for NBD-NMe₂).[12] Increases significantly in nonpolar solvents. For NBD-NHMe, Φ = 0.04 in water.[12] |

Experimental Protocols

General Protocol for this compound Labeling of Proteins

This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES, MOPS) at pH 7.5-8.5.

-

This compound (4-Fluoro-7-nitrobenzofurazan)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3

-

Purification column (e.g., gel filtration column such as Sephadex G-25)[14]

-

Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) and other nucleophiles. If necessary, perform buffer exchange into the reaction buffer using dialysis or a gel filtration column.[15]

-

Determine the protein concentration accurately.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[16] this compound is moisture-sensitive and should be handled accordingly.

-

-

Labeling Reaction:

-

Adjust the protein solution to a concentration of 5-20 mg/mL in the reaction buffer.[16]

-

While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined experimentally.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Reaction Quenching (Optional):

-

The reaction can be stopped by adding a quenching solution, such as hydroxylamine, to react with the excess this compound.

-

-

Purification of the Labeled Protein:

-

Separate the NBD-labeled protein from unreacted this compound and any reaction byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[14][16] The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the column.

-

-

Characterization of the Labeled Protein:

-

Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the NBD adduct (~466 nm). The DOL can be calculated using the following formula:

-

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

-

Where:

-

A_max is the absorbance at the NBD absorbance maximum.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the NBD adduct at its absorbance maximum (~22,000 M⁻¹cm⁻¹).

-

CF is the correction factor for the absorbance of the dye at 280 nm (A_280 / A_max).

-

-

-

Functional Activity: Confirm that the labeling process has not adversely affected the biological activity of the protein using a relevant functional assay.

-

Protocol for this compound Labeling of Amino Acids for HPLC Analysis

This protocol is adapted for the derivatization of amino acids prior to analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Amino acid standard solution or sample

-

50 mM Borate buffer, pH 8.0, containing 20 mM EDTA

-

This compound solution: 100 mM in acetonitrile

-

50 mM HCl aqueous solution

Procedure:

-

Sample Preparation:

-

Dissolve or dilute the amino acid sample in the borate buffer.[12]

-

-

Derivatization Reaction:

-

Reaction Termination:

-

Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.[12]

-

-

HPLC Analysis:

-

The resulting mixture is now ready for injection into an HPLC system for the separation and quantification of the NBD-labeled amino acids.

-

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: A flowchart of the key steps in protein labeling.

Caption: A typical workflow for a receptor binding assay.

Conclusion

This compound is a versatile and highly reactive fluorogenic probe for the labeling of primary and secondary amines. Its small size, favorable spectral properties, and the environmental sensitivity of its fluorescent adducts make it a valuable tool in a wide range of applications, from analytical chemistry to cell biology. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental endeavors. Careful optimization of labeling and purification conditions is paramount to ensure the generation of high-quality, functionally active fluorescently labeled biomolecules for downstream applications.

References

- 1. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Organization and dynamics of NBD-labeled lipids in lipid bilayer analyzed by FRET using the small membrane fluorescent probe AHBA as donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the use of nonfluorescent dye labeled ligands in FRET-based receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad.com [bio-rad.com]

- 12. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. harvardapparatus.com [harvardapparatus.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

NBD-F solubility and stability

An In-depth Technical Guide to the Solubility and Stability of NBD-F

For researchers, scientists, and drug development professionals, understanding the fundamental chemical properties of labeling reagents is paramount to ensuring experimental success, reproducibility, and data integrity. This guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-7-nitrobenzofurazan (this compound), a widely used fluorogenic derivatization reagent for the analysis of primary and secondary amines, thiols, and other nucleophiles.

This compound (CAS: 29270-56-2) is a non-fluorescent molecule that covalently reacts with analytes to yield a highly fluorescent product, enabling sensitive detection in various analytical techniques, particularly high-performance liquid chromatography (HPLC).[1][2] The resulting adducts typically exhibit excitation and emission maxima around 470 nm and 530 nm, respectively.[2][3]

Solubility Profile

The solubility of this compound is a critical factor in the preparation of stock and working solutions for derivatization reactions. This compound is generally soluble in polar organic solvents but has limited solubility in aqueous solutions. It is crucial to use high-purity, dry solvents, as this compound can be sensitive to moisture.[1][4] For certain solvents like DMSO, sonication is recommended to ensure complete dissolution.[5]

Table 1: Quantitative Solubility of this compound

| Solvent | Concentration | Molarity (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 110 mg/mL[5] | 600.76 mM | Sonication is recommended.[5] Use of newly opened, anhydrous DMSO is advised as it is hygroscopic.[6] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[6] | 546.15 mM | - |

| Dimethyl Sulfoxide (DMSO) | ≥ 60 mg/mL[7] | ≥ 327.69 mM | - |

| Methanol (MeOH) | > 50 mg/mL[4] | > 273.08 mM | - |

| Dimethylformamide (DMF) | > 50 mg/mL[4] | > 273.08 mM | Soluble.[1] |

| Ethanol (EtOH) | 10 mg/mL[8] | 54.61 mM | A clear, pale yellow solution should be formed.[3] |

| Acetonitrile (ACN) | 10 mg/mL[8] | 54.61 mM | Commonly used as the solvent for working solutions in derivatization protocols.[3] |

| Chloroform | Soluble[8] | - | - |

| In Vivo Formulation | 3.3 mg/mL[5] | 18.02 mM | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |

Stability and Storage

Proper storage and handling are critical for maintaining the reactivity and integrity of this compound. The compound is sensitive to light, moisture, and pH.[1][4][9] Compared to its chloro-analog (NBD-Cl), this compound is significantly more reactive, necessitating more careful storage and handling.[8][9]

Table 2: Stability and Recommended Storage of this compound

| Form | Condition | Duration | Notes |

| Solid (Powder) | -20°C, protected from light and moisture | ≥ 2-3 years[1][4][5] | This is the recommended long-term storage condition. |

| 2-8°C, dry, sealed | - | Suitable for short-term storage.[7] | |

| In Solvent | -80°C | 6 months to 1 year[5][6] | Recommended for long-term storage of stock solutions. Protect from light.[6] |

| -20°C | 1 month[6] | Suitable for short-term storage of stock solutions. Protect from light.[6] | |

| Refrigerator (in Ethanol) | ~1 week | An ethanol solution is relatively stable under these conditions. |

Factors Affecting Stability

-

Light: this compound is light-sensitive and should always be stored in amber vials or protected from light to prevent photodegradation.[1][6][7][9]

-

Moisture: The presence of water can lead to hydrolysis of this compound to the non-reactive and fluorescent NBD-OH. Therefore, it is essential to store the solid reagent in a desiccated environment and use anhydrous solvents for preparing solutions.[1][4]

-

pH: Derivatization reactions are typically carried out in a slightly basic medium (pH 8.0–9.5) to facilitate the nucleophilic attack of the amine on the this compound molecule.[3][5] At pH values above 10, the rate of hydrolysis increases, which can compete with the derivatization reaction and reduce yield.[10] Conversely, under acidic conditions, the fluorescence of the hydrolyzed by-product (NBD-OH) can be quenched.

References

- 1. This compound - CAS-Number 29270-56-2 - Order from Chemodex [chemodex.com]

- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 3. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]

- 4. adipogen.com [adipogen.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. interchim.fr [interchim.fr]

- 9. This compound [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

NBD-F in Biological Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-7-nitrobenzofurazan (NBD-F) is a highly reactive, non-fluorescent compound that becomes intensely fluorescent upon reaction with primary and secondary amines, as well as thiols. This property makes it an invaluable tool in biological research for the sensitive detection and quantification of a wide range of biomolecules, including amino acids, peptides, and low-molecular-weight thiols such as glutathione (GSH), cysteine (Cys), and hydrogen sulfide (H₂S). Its application extends from quantitative analysis using High-Performance Liquid Chromatography (HPLC) to cellular imaging with fluorescence microscopy, providing insights into cellular metabolism, redox status, and signaling pathways. This guide provides a comprehensive overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Principles of this compound Chemistry

This compound reacts with nucleophilic amino and thiol groups via a nucleophilic aromatic substitution reaction. The fluorine atom at the C-4 position is an excellent leaving group, and its displacement by an amine or thiol results in the formation of a stable, fluorescent NBD-adduct. These adducts typically exhibit excitation maxima around 470 nm and emission maxima in the range of 530-550 nm, appearing as a bright green fluorescence.[1][2][3] The reaction is typically carried out under mild basic conditions to facilitate the deprotonation of the nucleophile.

Quantitative Data for this compound Applications

The following tables summarize key quantitative parameters associated with the use of this compound and its derivatives in biological research.

Table 1: Spectroscopic Properties and Detection Limits for NBD-Analyte Adducts

| Analyte | Excitation Max (nm) | Emission Max (nm) | Detection Limit (LOD) | Method | Reference(s) |

| Amino Acids (general) | ~470 | ~540 | 2.8 - 20 fmol | HPLC | [4] |

| Hydrogen Sulfide (H₂S) | Not specified | 473 | 140 nM | Fluorescence Spectroscopy | [5][6] |

| L-Cysteine (L-Cys) | Not specified | 473 | 26 nM | Fluorescence Spectroscopy | [5][6] |

| Glutathione (GSH) | Not specified | 473 | 60 nM | Fluorescence Spectroscopy | [5][6] |

| N-acetylcysteine (NAC) | Not specified | 473 | 32 nM | Fluorescence Spectroscopy | [5][6] |

Table 2: Reaction Kinetics of an NBD-Derived Probe with Biological Thiols

| Thiol | Pseudo-first-order rate constant (k_obs) (10⁻³ s⁻¹) | Reference(s) |

| Hydrogen Sulfide (H₂S) | 3.02 | [5] |

| Glutathione (GSH) | 4.00 | [5] |

| L-Cysteine (L-Cys) | 3.85 | [5] |

| N-acetylcysteine (NAC) | 4.29 | [5] |

Table 3: Fluorescence Quantum Yields of NBD-Amine Adducts

| NBD Adduct | Solvent | Quantum Yield (Φ) | Reference(s) |

| NBD-NHMe | Water | 0.04 | [5][7] |

| NBD-NMe₂ | Water | 0.008 | [5][7] |

Key Applications and Experimental Protocols

Quantitative Analysis of Amino Acids and Biothiols by HPLC

This compound is widely used as a pre-column derivatization reagent for the sensitive quantification of amino acids and biothiols by reversed-phase HPLC with fluorescence detection.

-

Sample Preparation: Dissolve or dilute the sample containing amino acids in a 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.[7]

-

Derivatization Reaction:

-

Acidification: Add 400 µL of 50 mM HCl to the reaction mixture to stabilize the derivatives.[7]

-

HPLC Analysis: Inject an appropriate volume of the final mixture into the HPLC system equipped with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm).

Bioimaging of Intracellular Thiols

This compound's ability to react with intracellular thiols like glutathione makes it a useful probe for visualizing cellular redox status and response to oxidative stress.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture under standard conditions.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the low micromolar range) in a serum-free culture medium or a suitable buffer (e.g., PBS).

-

Cell Labeling:

-

Wash the cells twice with a warm buffer (e.g., PBS).

-

Incubate the cells with the this compound working solution for a short period (e.g., 10-30 minutes) at 37°C, protected from light.

-

-

Washing: Remove the loading solution and wash the cells three times with a warm buffer to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (e.g., a standard FITC filter set).

Signaling Pathways and Experimental Workflows

The Keap1-Nrf2 Pathway: A Target for this compound-based Redox State Monitoring

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation.[8][9][10] Upon exposure to oxidative stress, reactive cysteine residues in Keap1 are modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.[11] Glutathione (GSH) plays a crucial role in mitigating oxidative stress, and its levels are indicative of the cellular redox state. This compound can be used to monitor changes in intracellular GSH levels, thereby providing an indirect measure of the oxidative stress that can trigger the Keap1-Nrf2 pathway.

Experimental Workflow: HPLC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of biological samples using this compound derivatization followed by HPLC.

Experimental Workflow: Cellular Imaging

This diagram outlines the key steps involved in labeling live cells with this compound for fluorescence microscopy analysis.

Applications in Drug Development

The reactivity of this compound with key biological nucleophiles makes it a valuable tool in drug discovery and development.

-

Enzyme Assays: this compound can be used to develop "turn-on" fluorescent assays for enzymes that produce or consume amines or thiols.

-

Screening for Inhibitors: By monitoring the enzymatic activity with an this compound-based assay, potential inhibitors can be screened in a high-throughput manner.

-

Prodrug Activation: The reaction of this compound with specific cellular components can be harnessed to design prodrugs that release their active form upon encountering a particular biological environment, such as one rich in thiols.[12]

-

Monitoring Drug-Induced Oxidative Stress: this compound can be used to assess the impact of drug candidates on the cellular redox state by measuring changes in intracellular glutathione levels.

Conclusion

This compound is a versatile and highly sensitive fluorescent probe with broad applications in biological research and drug development. Its ability to react specifically with amines and thiols allows for the precise quantification of these important biomolecules and the visualization of their distribution within cells. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers looking to incorporate this compound into their experimental workflows. The continued development of NBD-based probes promises to further enhance our ability to study complex biological processes with high spatial and temporal resolution.

References

- 1. rsc.org [rsc.org]

- 2. interchim.fr [interchim.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Keap1/Nrf2 Signaling Pathway [mdpi.com]

- 9. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 11. New Player on An Old Field; the Keap1/Nrf2 Pathway as a Target for Treatment of Type 2 Diabetes and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescein-labeled glutathione to study protein S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

NBD-F for Amino Acid Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-fluoro-7-nitrobenzofurazan (NBD-F) as a derivatizing agent for the sensitive analysis of amino acids. We will delve into the core principles of its application, detailed experimental protocols, and a comparative analysis with other common reagents, offering a valuable resource for researchers in various scientific fields, including drug development.

Core Principles of this compound Derivatization

4-Fluoro-7-nitrobenzofurazan (this compound) is a highly reactive, non-fluorescent compound that serves as an excellent fluorogenic derivatizing agent for primary and secondary amines, including amino acids.[1][2][3] Its utility in analytical chemistry stems from its ability to covalently bind to the amino group of amino acids, forming a highly fluorescent and stable product. This reaction significantly enhances the detectability of amino acids, particularly in complex biological matrices.

The chemical structure of this compound features a benzofurazan ring system with a highly reactive fluorine atom at the 4-position, activated by the electron-withdrawing nitro group at the 7-position. This activation facilitates a nucleophilic aromatic substitution reaction with the amino group of an amino acid.

The resulting NBD-amino acid adducts exhibit strong fluorescence in the visible spectrum, typically with excitation maxima around 470 nm and emission maxima around 530 nm.[4] This allows for sensitive detection using standard fluorescence detectors in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) systems.

Reaction Mechanism

The derivatization of amino acids with this compound proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino acid's amino group acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine atom on the this compound molecule. This reaction is typically carried out under mild alkaline conditions (pH 8-9.5) to ensure the amino group is deprotonated and thus more nucleophilic.[3][5] The reaction is also temperature-dependent, with temperatures around 60°C often used to accelerate the derivatization process.[4]

The reaction results in the formation of a stable, fluorescent NBD-amino acid derivative and a fluoride ion. The stability of these derivatives is a key advantage, allowing for reliable and reproducible analysis.[3]

Photophysical Properties of NBD-Amino Acid Derivatives

The fluorescence characteristics of NBD-amino acid adducts are crucial for their sensitive detection. While comprehensive data for all amino acid derivatives is dispersed across the literature, the following table summarizes the key photophysical properties. It is important to note that the quantum yield of NBD adducts can be highly solvent-dependent and tends to be lower in aqueous environments.[6][7]

| Amino Acid Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| General NBD-Amino Acids | ~470 | ~530 | N/A | Generally low in aqueous solution |

| NBD-NHMe | N/A | N/A | N/A | 0.04 (in water)[6] |

| NBD-NMe₂ | N/A | N/A | N/A | 0.008 (in water)[6] |

| NBD-Tryptophan derivative | 496 | 658 | N/A | 0.047[1] |

Experimental Protocols

Here we provide detailed methodologies for the derivatization and analysis of amino acids using this compound with both HPLC and CE.

HPLC Method for Amino Acid Analysis in Plasma

This protocol is adapted for the analysis of amino acids in a complex biological matrix like plasma.

1. Sample Preparation (Plasma): a. To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins. b. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. c. Carefully collect the supernatant for the derivatization step.

2. Derivatization Procedure: a. Prepare a 50 mM borate buffer solution (pH 9.5). b. Prepare a 10 mM this compound solution in acetonitrile. c. In a microcentrifuge tube, mix 50 µL of the plasma supernatant, 100 µL of the borate buffer, and 50 µL of the this compound solution. d. Vortex the mixture and incubate at 60°C for 30 minutes in a water bath, protected from light. e. After incubation, cool the mixture to room temperature and add 800 µL of a mobile phase solution (e.g., 20 mM phosphate buffer with 20% acetonitrile, pH 7.0) to stop the reaction and dilute the sample. f. Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 20 mM phosphate buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic NBD-amino acid derivatives. For example: 0-20 min, 10-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Fluorescence detector set to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.

-

Injection Volume: 20 µL.

Capillary Electrophoresis Method for Amino Acid Analysis

This protocol outlines the analysis of amino acid standards using this compound derivatization with CE.

1. Derivatization Procedure: a. Prepare a 50 mM borate buffer solution (pH 9.0). b. Prepare a 5 mM this compound solution in acetonitrile. c. Mix 10 µL of an amino acid standard mixture (e.g., 1 mM each) with 20 µL of the borate buffer and 10 µL of the this compound solution. d. Incubate the mixture at 60°C for 20 minutes, protected from light. e. Add 60 µL of methanol to stop the reaction and dilute the sample.

2. Capillary Electrophoresis Conditions:

-

Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

-

Background Electrolyte (BGE): 50 mM borate buffer, pH 9.2.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Separation Voltage: 20 kV.

-

Capillary Temperature: 25°C.

-

Detection: Laser-induced fluorescence (LIF) detector with an excitation wavelength of 473 nm and an emission filter centered around 530 nm.

Advantages and Disadvantages of this compound

This compound offers several distinct advantages for amino acid analysis, but it also has some limitations when compared to other common derivatization reagents.

| Feature | This compound | o-Phthaldialdehyde (OPA) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Dansyl Chloride |

| Reactivity | Reacts with primary and secondary amines. | Reacts only with primary amines in the presence of a thiol. | Reacts with primary and secondary amines. | Reacts with primary and secondary amines. |

| Derivative Stability | Highly stable derivatives.[3] | Derivatives can be unstable, especially isoindoles from lysine. | Stable derivatives. | Stable derivatives. |

| Detection | Fluorescence (Ex: ~470 nm, Em: ~530 nm). | Fluorescence (Ex: ~340 nm, Em: ~455 nm). | Fluorescence (Ex: ~260 nm, Em: ~315 nm). | Fluorescence (Ex: ~335 nm, Em: ~520 nm). |

| Byproducts | Minimal interfering byproducts. | Excess reagent does not interfere as it is non-fluorescent. | FMOC-OH byproduct is fluorescent and can interfere. | Excess reagent is fluorescent and can interfere. |

| Reaction Conditions | Mildly alkaline pH, elevated temperature (e.g., 60°C). | Room temperature, rapid reaction. | Room temperature, rapid reaction. | Alkaline pH, elevated temperature. |

| Advantages | - Reacts with secondary amines (e.g., proline).- Stable derivatives.- Good sensitivity. | - Very fast reaction at room temperature.- Automated pre-column derivatization is common.- Non-fluorescent reagent. | - High sensitivity.- Stable derivatives. | - High sensitivity.- Well-established method. |

| Disadvantages | - Requires heating for optimal reaction.- Quantum yield can be low in aqueous solutions.[6][7] | - Does not react with secondary amines.- Derivative instability can be an issue. | - Fluorescent byproduct can interfere with analysis.- Reagent is not stable in solution. | - Slow reaction.- Fluorescent reagent can cause high background.- Derivatives are sensitive to light. |

Visualizations

This compound Derivatization Reaction

Caption: Chemical reaction of this compound with an amino acid.

Experimental Workflow for Amino Acid Analysis

Caption: General workflow for this compound based amino acid analysis.

Logical Relationships in this compound Analysis

Caption: Key considerations in this compound amino acid analysis.

References

- 1. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Derivatization Reagent for HPLC this compound | CAS 29270-56-2 Dojindo [dojindo.com]

- 5. researchgate.net [researchgate.net]

- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amino Acid Quantification using NBD-F HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of amino acids using pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Introduction

Accurate quantification of amino acids is crucial in various fields, including biochemistry, clinical diagnostics, and food science. The use of this compound as a derivatizing agent offers high sensitivity and stability for the analysis of both primary and secondary amino acids.[1][2] this compound reacts with the amino groups of amino acids to form highly fluorescent derivatives that can be detected at the femtomole level.[2][3] The resulting NBD-amino acid derivatives are stable and can be separated and quantified using reversed-phase HPLC with fluorescence detection.[1]

Principle